3-amino-N-(2,3-dichlorophenyl)-3-(hydroxyimino)propanamide
Overview
Description
3-amino-N-(2,3-dichlorophenyl)-3-(hydroxyimino)propanamide, also known as AG490, is a small molecule inhibitor that targets the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. This pathway is involved in many cellular processes, including cell growth, differentiation, and immune response. AG490 has been extensively studied in scientific research for its potential therapeutic applications in various diseases.
Mechanism of Action
3-amino-N-(2,3-dichlorophenyl)-3-(hydroxyimino)propanamide acts as a competitive inhibitor of JAK2 and STAT3 by binding to the ATP-binding site of JAK2. This prevents the phosphorylation of STAT3, which is required for its activation and subsequent downstream signaling. By inhibiting the JAK/STAT pathway, this compound can suppress cell proliferation, induce apoptosis, and inhibit tumor growth.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its role in cancer, this compound has been investigated for its potential therapeutic applications in other diseases, including inflammation, cardiovascular disease, and neurodegenerative disorders. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and reduce oxidative stress in animal models of cardiovascular disease and neurodegeneration.
Advantages and Limitations for Lab Experiments
3-amino-N-(2,3-dichlorophenyl)-3-(hydroxyimino)propanamide has several advantages for use in lab experiments. It is a small molecule inhibitor with high selectivity for JAK2 and STAT3, which makes it a useful tool for investigating the JAK/STAT pathway. However, one limitation of this compound is that it has poor solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for research on 3-amino-N-(2,3-dichlorophenyl)-3-(hydroxyimino)propanamide. One area of interest is the development of more potent and selective JAK/STAT inhibitors based on the structure of this compound. Another area of research is the investigation of the potential therapeutic applications of this compound in diseases other than cancer, such as inflammation and neurodegeneration. Additionally, further studies are needed to understand the mechanisms underlying the biochemical and physiological effects of this compound and its potential for clinical translation.
Scientific Research Applications
3-amino-N-(2,3-dichlorophenyl)-3-(hydroxyimino)propanamide has been widely used in scientific research to investigate the JAK/STAT pathway and its role in various diseases. It has been shown to inhibit the activation of JAK2 and STAT3, which are involved in the development of many types of cancer, including breast, liver, and prostate cancer. This compound has been used in preclinical studies to investigate its potential as a cancer therapeutic agent.
properties
IUPAC Name |
(3Z)-3-amino-N-(2,3-dichlorophenyl)-3-hydroxyiminopropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N3O2/c10-5-2-1-3-6(9(5)11)13-8(15)4-7(12)14-16/h1-3,16H,4H2,(H2,12,14)(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTSELQPZAYGCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CC(=NO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C/C(=N/O)/N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801192648 | |
Record name | N-(2,3-Dichlorophenyl)-3-(hydroxyamino)-3-iminopropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801192648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
924858-74-2 | |
Record name | N-(2,3-Dichlorophenyl)-3-(hydroxyamino)-3-iminopropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=924858-74-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2,3-Dichlorophenyl)-3-(hydroxyamino)-3-iminopropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801192648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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